

The Bromothiazole Moiety: A Privileged Scaffold in Drug Discovery and Chemical Biology

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Compound of Interest

Compound Name: *2-Bromothiazole-5-carboxylic acid*

Cat. No.: *B126591*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The bromothiazole moiety, a five-membered heterocyclic ring containing sulfur, nitrogen, and a bromine atom, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the biological significance of the bromothiazole core, detailing its prevalence in natural products and its multifaceted roles in the development of novel therapeutic agents. The content herein is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.

Occurrence in Natural Products

The bromothiazole scaffold is a recurring structural motif in a variety of natural products, particularly those isolated from marine organisms. Sponges, in particular, are a rich source of these compounds, where they are thought to play a role in chemical defense mechanisms. The presence of the bromine atom often enhances the biological activity of these natural products.

Biological Activities of Bromothiazole Derivatives

The synthetic versatility of the bromothiazole ring has allowed for the creation of a vast library of derivatives with a broad spectrum of pharmacological activities. These activities are often attributed to the ability of the bromothiazole core to act as a bioisostere for other functional groups and to engage in hydrogen bonding, halogen bonding, and other key interactions with biological targets.

Anticancer Activity

A significant body of research has focused on the development of bromothiazole-containing compounds as anticancer agents. These molecules have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Bromothiazole Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
B-4	MCF-7 (Breast Cancer)	6.70 ± 1.02	
B-4	A549 (Lung Cancer)	20.49 ± 2.7	
BTT-5	A549 (Lung Cancer)	9.51 ± 3.35	
4b (bromide substitution)	MCF-7 (Breast Cancer)	31.5 ± 1.91	[1]
4b (bromide substitution)	HepG2 (Liver Cancer)	51.7 ± 3.13	[1]
5,6-dibromobenzotriazole	CK2α (Kinase)	0.56	[2]
4,5,6,7-tetrabromobenzotriazole	CK2α (Kinase)	0.27	[2]

Antimicrobial Activity

The bromothiazole moiety is a key pharmacophore in a number of potent antimicrobial agents. Derivatives incorporating this scaffold have shown significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Selected Bromothiazole and Thiazole Derivatives

Compound ID	Microbial Strain	MIC (μ g/mL)	Reference
8f	Bacillus subtilis	Moderate Activity	[3]
8f	Candida albicans	Slight Activity	[3]
12 (4-hydroxyphenyl at 2-position)	S. aureus	125-150	[4]
12 (4-hydroxyphenyl at 2-position)	E. coli	125-150	[4]
12 (4-hydroxyphenyl at 2-position)	A. niger	125-150	[4]
13 (benzo[d]thiazole derivative)	Various bacteria	50-75	[4]
14 (benzo[d]thiazole derivative)	Various bacteria	50-75	[4]
67	C. albicans	168	[5]
68	C. albicans	172	[5]

Anti-inflammatory Activity

Bromothiazole derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF- κ B) pathway.

Table 3: Anti-inflammatory Activity of Selected Thiazole and Benzothiazole Derivatives

Compound ID	Assay	Activity/Inhibition	Reference
17c	Carrageenan-induced rat paw edema	72% inhibition at 1h	[3]
17i	Carrageenan-induced rat paw edema	64% inhibition at 1h	[3]
4e	COX-2 Inhibition	IC ₅₀ = 13.51 ± 0.48 μM	[6]
9d	COX-2 Inhibition	IC ₅₀ = 10.03 ± 0.27 μM	[6]
9h	COX-2 Inhibition	IC ₅₀ = 2.422 ± 0.10 μM	[6]
9i	COX-2 Inhibition	IC ₅₀ = 3.34 ± 0.05 μM	[6]

Kinase Inhibition

The thiazole ring, often halogenated, is a prominent feature in many kinase inhibitors. These compounds can target a variety of kinases that are implicated in diseases such as cancer and inflammatory disorders. The bromine atom can contribute to the binding affinity and selectivity of these inhibitors.

Table 4: Kinase Inhibitory Activity of Selected Thiazole Derivatives

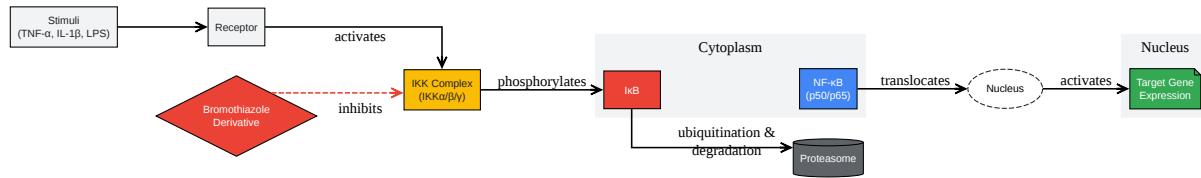
Compound ID	Target Kinase	IC50 (nM)	Reference
102	JNK3	3	[7]
103	JNK	18	[7]
104	JNK3	12	[7]
104	LRRK2	99	[7]
105	JNK1	6	[7]
105	JNK2	17	[7]
20	PI3K α	9-290	[8]
21	PI3K α	9-290	[8]

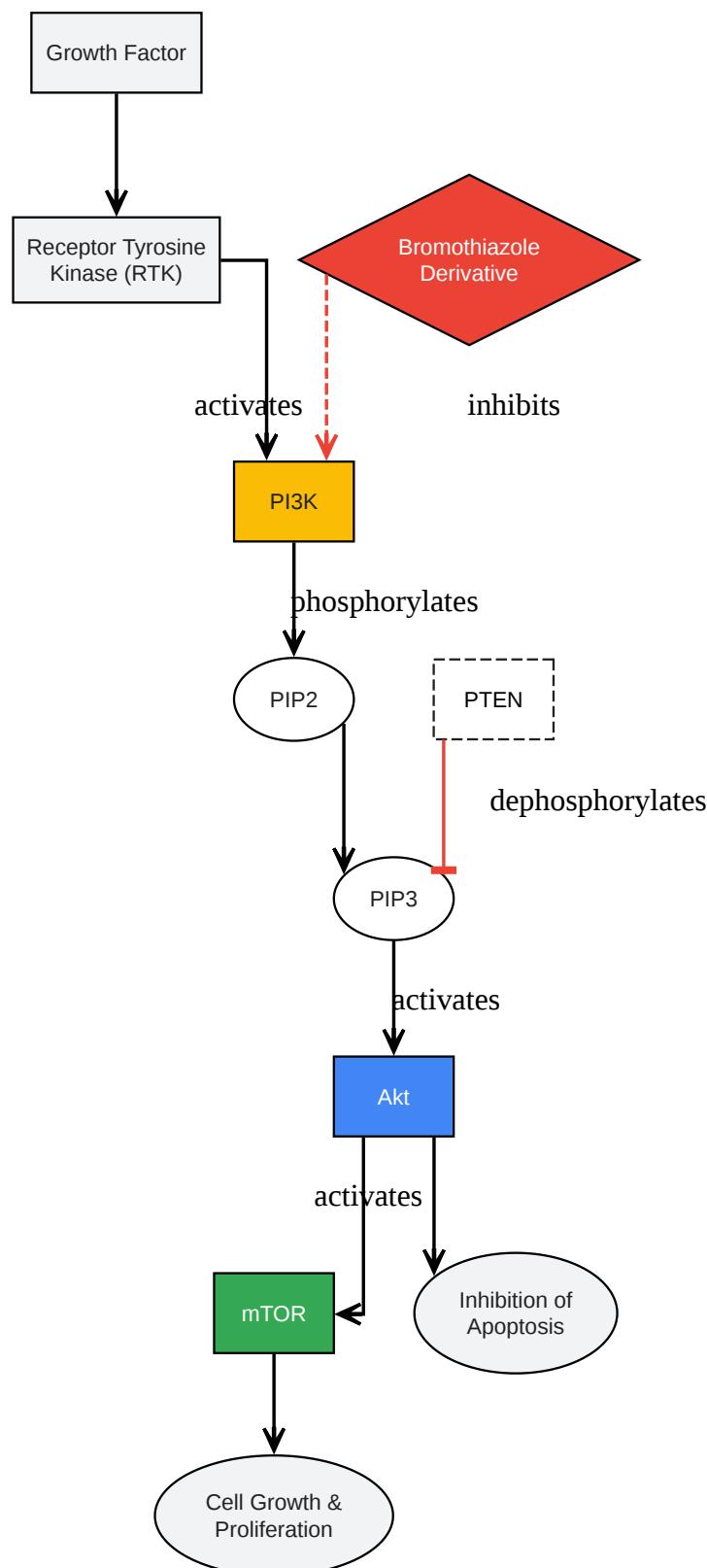
Signaling Pathways Modulated by Bromothiazole Derivatives

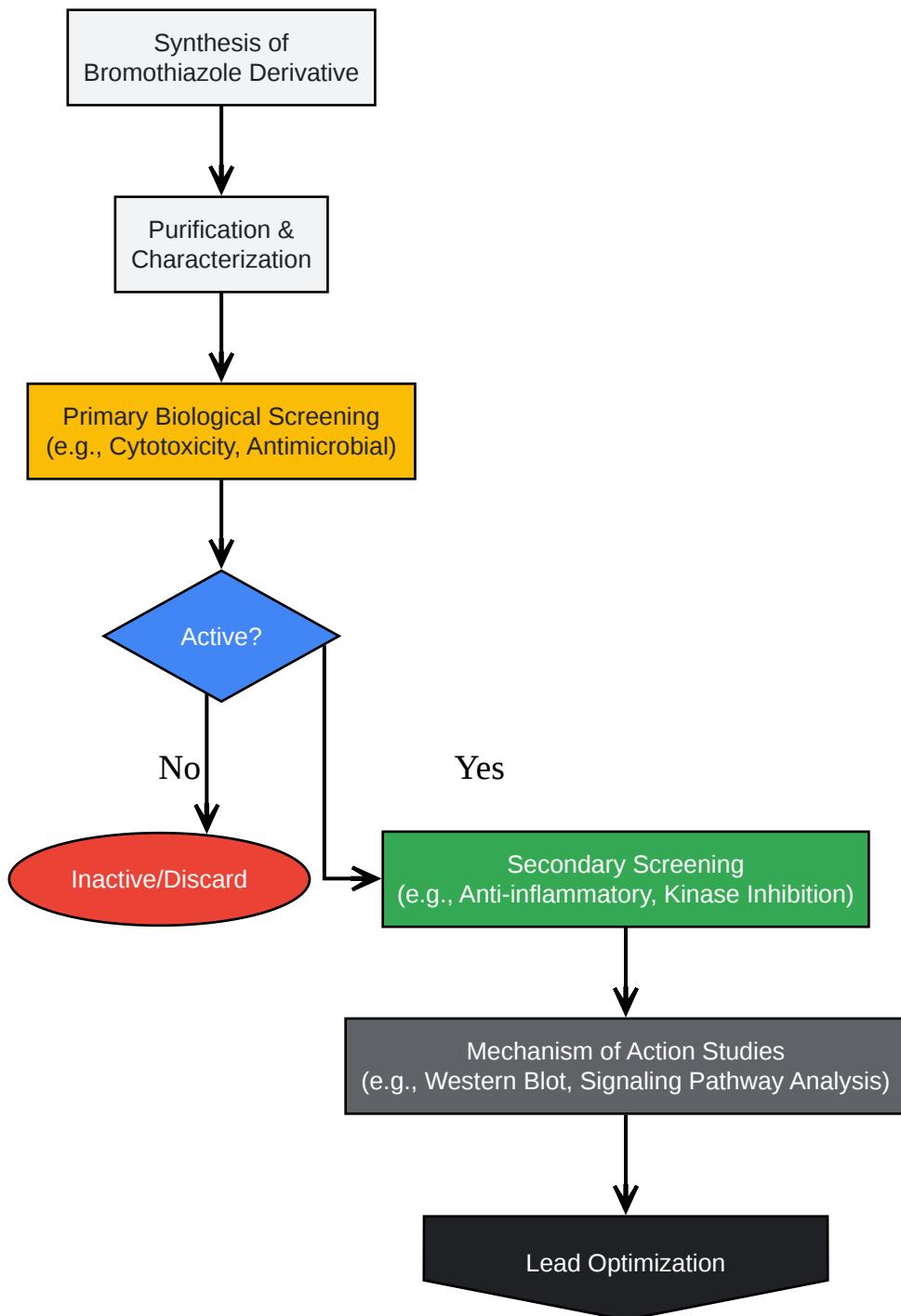
Bromothiazole-containing compounds have been shown to modulate key signaling pathways that are dysregulated in various diseases. Understanding these interactions is crucial for the rational design of targeted therapies.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Some bromothiazole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[\[9\]](#)[\[10\]](#)







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